molecular formula C19H37NO3 B15124940 N-Tetradecanoyl-Valine

N-Tetradecanoyl-Valine

Cat. No.: B15124940
M. Wt: 327.5 g/mol
InChI Key: XGYJHOKDLDLGLP-SFHVURJKSA-N
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Description

N-Tetradecanoyl-Valine, also known as N-Tetradecanoyl-L-Valine, is a compound with the molecular formula C19H37NO3 and a molecular weight of 327.5020 g/mol It is a derivative of valine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom of the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecanoyl-Valine can be synthesized through the reaction of L-Valine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The process involves the formation of an amide bond between the amino group of valine and the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoyl-Valine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Tetradecanoyl-Valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Tetradecanoyl-Valine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors. For instance, it may inhibit the growth of certain bacteria by interfering with their quorum sensing mechanisms . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tetradecanoyl-Valine is unique due to its specific acyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific hydrophobicity and amphiphilic characteristics.

Properties

Molecular Formula

C19H37NO3

Molecular Weight

327.5 g/mol

IUPAC Name

(2S)-3-methyl-2-(tetradecanoylamino)butanoic acid

InChI

InChI=1S/C19H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23)/t18-/m0/s1

InChI Key

XGYJHOKDLDLGLP-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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